2,5-Dibenzyloxyphenylacetic acid
Overview
Description
2,5-Dibenzyloxyphenylacetic acid is an organic compound with the molecular formula C22H20O4 It is characterized by the presence of two benzyloxy groups attached to a phenylacetic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibenzyloxyphenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxyphenylacetic acid.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by converting them into benzyloxy groups. This is achieved by reacting 2,5-dihydroxyphenylacetic acid with benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibenzyloxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding 2,5-dihydroxyphenylacetic acid.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: 2,5-Dihydroxyphenylacetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2,5-Dibenzyloxyphenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dibenzyloxyphenylacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxyphenylacetic acid: The parent compound without benzyloxy groups.
2,5-Dimethoxyphenylacetic acid: Similar structure with methoxy groups instead of benzyloxy groups.
2,5-Dibenzyloxybenzoic acid: Similar structure with a benzoic acid core instead of phenylacetic acid.
Uniqueness
2,5-Dibenzyloxyphenylacetic acid is unique due to the presence of two benzyloxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2,5-bis(phenylmethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c23-22(24)14-19-13-20(25-15-17-7-3-1-4-8-17)11-12-21(19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIBJZFUZRSKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564214 | |
Record name | [2,5-Bis(benzyloxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79755-47-8 | |
Record name | [2,5-Bis(benzyloxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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